Benzenesulfonyl fluoride, 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)-
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Overview
Description
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and multiple amine groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamido Linker: This step involves the reaction of the phenyl group with a propanamide derivative.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions could target the triazine ring or the sulfonyl fluoride group.
Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could produce sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonyl fluoride groups are often used as catalysts in organic synthesis.
Material Science: The unique structure of the compound may make it useful in the development of new materials.
Biology and Medicine
Enzyme Inhibition: Sulfonyl fluoride groups are known to inhibit serine proteases, making the compound a potential candidate for drug development.
Diagnostic Tools: The compound could be used in the development of diagnostic assays for detecting specific enzymes.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride would depend on its specific interactions with molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to inhibition. The triazine ring and amine groups may also interact with other molecular targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenylsulfonyl chloride
Uniqueness
The presence of the sulfonyl fluoride group in 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride makes it particularly reactive and useful in various applications, distinguishing it from similar compounds that may lack this functional group.
Properties
CAS No. |
15422-13-6 |
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Molecular Formula |
C20H23FN6O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H23FN6O3S/c1-20(2)26-18(22)25-19(23)27(20)15-8-3-13(4-9-15)5-12-17(28)24-14-6-10-16(11-7-14)31(21,29)30/h3-4,6-11H,5,12H2,1-2H3,(H,24,28)(H4,22,23,25,26) |
InChI Key |
IQHXPLJJDASOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
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